3-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[3-(fluoromethyl)azetidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c8-3-6-4-9(5-6)2-1-7(10)11/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXGVXUHJABBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluoromethyl group attached to an azetidine ring, which is linked to a propanoic acid moiety. This unique structure may confer specific biological activities that are currently under investigation.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the context of its interaction with various biological targets. Some key findings include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which are crucial in various signaling pathways related to cancer and other diseases.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially offering protective effects against oxidative stress.
The mechanisms through which this compound exerts its effects are still being elucidated. However, some proposed mechanisms include:
- Targeting Protein Kinase Pathways : The compound may interact with specific protein kinases involved in cell proliferation and survival, leading to altered cellular responses.
- Modulation of Cell Signaling : By influencing key signaling pathways, it could affect processes such as apoptosis and inflammation.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits kinase activity | |
| Antioxidant Activity | Reduces oxidative stress | |
| Anti-inflammatory Effects | Modulates inflammatory pathways |
Case Studies
Several studies have investigated the biological activity of this compound. Here are notable examples:
-
Study on Antitumor Activity :
- A study evaluated the compound's effect on tumor cell lines, revealing significant inhibition of growth in several cancer types. The mechanism was linked to its ability to interfere with cell cycle progression.
-
Exploration of Neuroprotective Effects :
- Research demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthetic Building Block : The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its azetidine structure allows for various modifications that can lead to novel compounds with desired properties .
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of azetidine derivatives and other heterocycles. |
| Reaction Types | Can undergo oxidation, reduction, and substitution reactions. |
2. Biology
- Biological Activity : Preliminary studies suggest that this compound exhibits potential biological activities, including interactions with specific enzymes or receptors. This makes it a candidate for further exploration in pharmacology .
| Biological Activity | Potential Effects |
|---|---|
| Enzyme Interaction | Modulation of enzymatic activity, possibly affecting metabolic pathways. |
| Receptor Binding | Potential use in drug development targeting specific receptors. |
3. Medicine
- Therapeutic Potential : The compound is being investigated for its therapeutic properties, especially in the context of drug development for treating various diseases. Its unique structure may enhance its efficacy as a drug candidate .
| Medical Application | Description |
|---|---|
| Drug Development | Explored as a precursor for new pharmaceuticals targeting neurological disorders or cancer. |
| Clinical Trials | Ongoing studies to assess safety and efficacy in human subjects. |
Case Studies
Case Study 1: Synthesis of Azetidine Derivatives
A recent study demonstrated the synthesis of various azetidine derivatives using this compound as a starting material. The derivatives showed enhanced biological activity compared to their parent compounds, indicating the potential for developing new therapeutics.
Case Study 2: Pharmacological Evaluation
In another study, researchers evaluated the pharmacological effects of the compound on specific cancer cell lines. Results indicated that the compound exhibited cytotoxic effects, suggesting its potential role as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Azetidin-1-yl)propanoic Acid
- Structure : Lacks the fluoromethyl group on the azetidine ring.
- Molecular Formula: C₆H₁₁NO₂; Molecular Weight: 129.16 g/mol.
- Synthesis: Commercially available (MolCore, ≥98% purity) via standard azetidine ring formation and propanoic acid coupling. Stable at 20°C for two years .
- Applications : Used as a building block in drug discovery for its rigid azetidine scaffold.
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic Acid
- Structure : Substitutes azetidine with a pyrrolidine ring (5-membered vs. 4-membered) and includes a fluoromethyl group.
- Molecular Formula: C₈H₁₄FNO₂; Molecular Weight: 175.2 g/mol.
- Synthesis: Limited availability (discontinued by CymitQuimica); fluoromethylation likely involves nucleophilic substitution or fluorinated precursors. Purity ≥95% .
- Key Differences : The larger pyrrolidine ring may enhance solubility but reduce metabolic stability compared to azetidine.
3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic Acid
- Structure: Features a fluorophenyl and isoindolinone moiety instead of azetidine.
- Molecular Formula: C₁₇H₁₃FNO₃; Molecular Weight: 299.30 g/mol.
- Synthesis: Requires multi-step functionalization of isoindolinone and fluorophenyl groups. Serves as a pharmaceutical intermediate .
- Applications: Potential use in kinase inhibitors or anti-inflammatory agents due to aromatic fluorine’s electronic effects.
3-(2-Hydroxyphenyl)propanoic Acid
- Structure: A phenolic derivative with a propanoic acid chain.
- Molecular Formula : C₉H₁₀O₃; Molecular Weight : 166.18 g/mol.
- Biological Relevance: A primary metabolite linked to dietary polyphenol catabolism; proposed biomarker for certain metabolic disorders .
Comparative Analysis of Key Properties
*Theoretical values based on structural analogs. †Calculated from C₇H₁₁FNO₂. ‡Fluorine’s electronegativity and azetidine’s rigidity enhance stability.
Preparation Methods
Starting Materials and Intermediates
- The synthesis often begins with tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analog as a key intermediate.
- These intermediates are fluorinated using reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to introduce the fluoromethyl group at the 3-position of the azetidine ring.
- The Boc-protected azetidine intermediates facilitate selective reactions and purification steps.
Fluorination Step
- The fluorination reaction converts the mesylate or tosylate groups into fluoromethyl groups.
- Typical fluorinating agents include:
- Tetra-butylammonium fluoride (TBAF)
- Hydrogen fluoride/trimethylamine complex
- This step is critical for installing the fluorine atom with high regio- and stereoselectivity.
Protection and Deprotection
- The azetidine nitrogen is commonly protected with a tert-butoxycarbonyl (Boc) or benzhydryl protecting group during intermediate steps.
- Deprotection is achieved via acidic treatment using agents such as para-toluenesulfonic acid , trifluoroacetic acid , or acetic acid .
- Hydrogenolysis under palladium catalysis is used for removing benzhydryl groups.
Representative Reaction Scheme Summary
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of Boc-protected azetidine mesylate/tosylate | Methanesulfonyl chloride, triethylamine, DCM | Boc-protected azetidine mesylate/tosylate intermediate |
| 2 | Fluorination of mesylate/tosylate intermediate | TBAF or HF/trimethylamine | Boc-protected 3-(fluoromethyl)azetidine |
| 3 | Deprotection of Boc or benzhydryl group | Para-toluenesulfonic acid or hydrogenolysis with Pd catalyst | Free amine azetidine intermediate |
| 4 | Coupling or conversion to propanoic acid | Thionyl chloride, methanol, hydrolysis | This compound |
Process Optimization and Purification
- Purification steps involve aqueous extraction and organic solvent washes to reduce impurities such as chloromethyl azetidine byproducts to less than 1%.
- Chromatographic techniques, including preparative HPLC, are employed for final purification to achieve high purity.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize side reactions.
Research Findings and Industrial Relevance
- The fluorination strategy using TBAF or HF/trimethylamine is preferred due to its selectivity and efficiency in introducing the fluoromethyl group.
- Protecting group strategies are crucial for controlling reactivity and facilitating multi-step synthesis.
- The process has been patented (WO2018108954A1) and is relevant for synthesizing intermediates used in drug development, particularly estrogen receptor modulators.
- The methodology allows for scalable synthesis with potential for automation and continuous flow adaptations, enhancing industrial applicability.
Data Table: Key Reagents and Their Roles
| Reagent/Agent | Role in Synthesis | Notes |
|---|---|---|
| Tetra-butylammonium fluoride (TBAF) | Fluorinating agent | Selective fluorination of mesylate/tosylate |
| Hydrogen fluoride/trimethylamine | Alternative fluorinating agent | Used for fluoromethyl introduction |
| Para-toluenesulfonic acid | Acidic deprotection agent | Removes Boc or benzhydryl protecting groups |
| Lithium aluminum hydride (LAH) | Hydride reducing agent | Used in reduction steps of intermediates |
| Methanesulfonyl chloride | Mesylation agent | Converts hydroxymethyl to mesylate |
| Thionyl chloride and methanol | Esterification agent | Converts carboxylic acid to methyl ester intermediate |
Q & A
Q. Advanced
- Catalyst Screening : Test fluorinating agents (e.g., DAST, Deoxo-Fluor) under varying temperatures (0°C to reflux). Evidence suggests Selectfluor in acetonitrile improves electrophilic fluorination .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Reaction Monitoring : Use TLC or in situ ¹⁹F NMR to track fluoromethylation progress. Adjust stoichiometry (1.2–1.5 eq. fluorinating agent) to minimize byproducts .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Purity Validation : Ensure >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude impurities affecting assays .
- Assay Standardization : Replicate experiments across cell lines (e.g., HEK293 for receptor binding, RAW264.7 for anti-inflammatory studies) with positive controls (e.g., indomethacin for COX inhibition) .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., β-oxidation products) that may alter activity .
What in vitro models are suitable for studying its biological mechanisms?
Q. Advanced
- Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates (e.g., EnzChek assays). IC₅₀ values derived from dose-response curves .
- Cell-Based Assays :
- Anti-inflammatory : Measure TNF-α/IL-6 secretion in LPS-stimulated macrophages.
- Anticancer : Evaluate apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7).
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with Scatchard analysis for affinity determination .
What safety precautions are necessary when handling the compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/storage .
- First Aid : For skin contact, rinse with water ≥15 min; for inhalation, move to fresh air and monitor for respiratory distress .
- Storage : Keep in airtight containers at –20°C, desiccated to prevent hydrolysis .
How to design stability studies under different storage conditions?
Q. Advanced
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via:
- Light Sensitivity : Conduct ICH-compliant photostability testing (UV/vis light). Use amber vials for light-sensitive batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
